3-(4-fluorophenyl)-1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN4OS/c1-29-23(15-22(28-29)19-7-9-21(26)10-8-19)25(31)27-16-18-11-13-30(14-12-18)17-20-5-3-4-6-24(20)32-2/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFFSFGTSUGHMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)CC4=CC=CC=C4SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a member of the pyrazole class of compounds, which are known for their diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

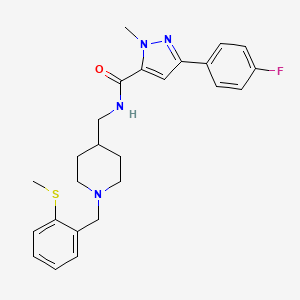

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a pyrazole ring, a piperidine moiety, and a fluorophenyl group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with a pyrazole backbone exhibit a variety of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects. The specific compound has shown promise in several areas:

2. Anti-inflammatory Properties

Pyrazole derivatives are frequently studied for their anti-inflammatory effects. For example, compounds designed as selective COX-II inhibitors have demonstrated significant anti-inflammatory activity with IC50 values ranging from 0.011 to 17.5 μM . Given the structural characteristics of the compound , it may exhibit similar inhibition profiles.

3. Potential Antitumor Effects

Research into pyrazole compounds has also highlighted their potential as anticancer agents. The ability to inhibit specific pathways involved in tumor growth and metastasis has been observed . The compound's unique substituents may enhance its selectivity and potency against cancer cells.

The biological activity of pyrazole derivatives often involves interaction with various molecular targets:

- Inhibition of Enzymatic Activity : Many pyrazoles act by inhibiting enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways.

- Disruption of Cell Wall Synthesis : Some studies suggest that certain pyrazoles interfere with the synthesis of bacterial cell walls, leading to increased efficacy against resistant strains .

- Modulation of Signaling Pathways : Pyrazoles may also influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Scientific Research Applications

Medicinal Chemistry

The compound belongs to a class of pyrazole derivatives, which have been extensively studied due to their diverse pharmacological properties. Pyrazole derivatives are known for their roles as anti-inflammatory, analgesic, and anticancer agents. The incorporation of fluorine and sulfur atoms in its structure enhances the compound's lipophilicity and biological activity, making it a subject of interest in drug design.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that such compounds can inhibit various cancer cell lines through mechanisms involving enzyme inhibition and apoptosis induction. For instance, compounds similar to 3-(4-fluorophenyl)-1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide have shown effectiveness against lung (A549), colon (HT-29), and breast cancer (MDA-MB-231) cell lines with IC50 values in the low micromolar range .

Enzyme Inhibition

The compound's structure suggests potential activity against several key enzymes involved in cancer progression. For example, thiazolidinone derivatives have demonstrated inhibition of multi-tyrosine kinases, which are crucial in tumor growth and metastasis. The specific interactions of pyrazole derivatives with these enzymes could lead to the development of targeted cancer therapies .

Case Study 1: Antitumor Activity

In a study assessing the antitumor activity of related pyrazole compounds, researchers found that certain derivatives exhibited significant cytotoxic effects on resistant cancer cell lines. The study reported IC50 values indicating that these compounds could effectively reduce cell proliferation and induce apoptosis in resistant strains . The promising results suggest that modifications to the pyrazole scaffold can enhance therapeutic efficacy.

Case Study 2: Synthesis and Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various pyrazole derivatives, including the compound of interest. The study identified key structural features that contribute to enhanced biological activity, such as the presence of fluorine and methylthio groups. These modifications were shown to improve binding affinity for target enzymes involved in cancer pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Pyrazole Core Substitution Patterns

Table 1: Substituent Variations in Pyrazole Derivatives

Key Observations :

- Halogen Effects : The 4-fluorophenyl group in the target compound may confer electron-withdrawing effects, enhancing binding to aromatic residues in target proteins compared to chlorophenyl analogs .

- Methylthio vs. Sulfonamide : The methylthio group (S-CH₃) in the target compound provides moderate lipophilicity, whereas sulfonamides () increase polarity, possibly affecting blood-brain barrier penetration .

Carboxamide Substituent Modifications

Table 2: Carboxamide Nitrogen Substituent Comparisons

Key Observations :

- Piperidine vs.

- Methylthio vs. Trifluoromethyl : The methylthio group in the target compound is less electronegative than trifluoromethyl (), which could reduce off-target interactions with charged residues .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing high-purity batches of this compound?

- Methodological Answer : The synthesis involves multi-step reactions, including condensation of intermediates (e.g., 4-fluoroaniline derivatives) and coupling with piperidine-containing moieties. Key steps include:

- Use of dimethyl sulfoxide (DMSO) or acetonitrile as solvents to enhance reaction efficiency.

- Optimization of temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions.

- Purification via High Performance Liquid Chromatography (HPLC) to isolate the target compound from byproducts .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions (e.g., fluorophenyl and methylthio groups) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., 452.5 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, if applicable .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anti-inflammatory : Measure inhibition of COX-2 or TNF-α in macrophage models.

- Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution.

- Cytotoxicity : Evaluate IC values in cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How can computational tools elucidate the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases, GPCRs). Compare with known ligands (e.g., pyrazole-based inhibitors) .

- QSAR Modeling : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity to guide analog design .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate binding modes .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and metabolite formation using LC-MS/MS.

- Tissue Distribution Studies : Track compound accumulation in target organs (e.g., liver, tumor) via radiolabeling.

- Species-Specific Metabolism : Compare metabolic stability in human vs. rodent liver microsomes to explain interspecies variability .

Q. How does the methylthio-benzyl-piperidine moiety influence target selectivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives lacking the methylthio or piperidine group and compare bioactivity.

- Receptor Binding Assays : Use competitive radioligand displacement to assess affinity for off-target receptors (e.g., σ receptors).

- Structural Analysis : Overlay docked poses of analogs to identify critical interactions (e.g., hydrophobic contacts with the piperidine ring) .

Q. What are the stability challenges for this compound under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks.

- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., hydrolysis of the carboxamide group).

- Stabilization Strategies : Optimize lyophilized formulations or add antioxidants (e.g., BHT) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.